3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Description
3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a cycloheptyl group, a dimethylamino phenyl group, and a quinoline core
Properties
IUPAC Name |
3-O-cycloheptyl 6-O-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O5/c1-17-16-22-26(27(32)23(17)28(33)35-5)25(19-12-14-20(15-13-19)31(3)4)24(18(2)30-22)29(34)36-21-10-8-6-7-9-11-21/h12-15,17,21,23,25,30H,6-11,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJWOBTQSDMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCCC3)C4=CC=C(C=C4)N(C)C)C(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and conditions may involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and molecules with cycloheptyl or dimethylamino phenyl groups. Examples include:
- 6-(dimethylamino)-4,4-diphenylheptan-3-one
- Various thiazolidinone derivatives .
Uniqueness
What sets 3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
